(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Brand Name:
Vulcanchem
CAS No.:
334700-48-0
VCID:
VC0041762
InChI:
InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1
SMILES:
CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC
Molecular Formula:
C₁₂H₁₇IO₅
Molecular Weight:
368.16
(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
CAS No.: 334700-48-0
Cat. No.: VC0041762
Molecular Formula: C₁₂H₁₇IO₅
Molecular Weight: 368.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334700-48-0 |
|---|---|
| Molecular Formula | C₁₂H₁₇IO₅ |
| Molecular Weight | 368.16 |
| IUPAC Name | (2S,3S,4aR,8aR)-6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one |
| Standard InChI | InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
| SMILES | CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator